Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by:
- A benzofuran core substituted at position 2 with a methyl group.
- A 5-[(4-methylphenyl)methoxy] moiety, introducing a lipophilic aromatic ether.
- A propan-2-yl (isopropyl) ester at position 3, influencing solubility and metabolic stability.
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-13(2)24-21(22)20-15(4)25-19-10-9-17(11-18(19)20)23-12-16-7-5-14(3)6-8-16/h5-11,13H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLMZSRTFBEWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzofuran and 4-methylphenol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product. For example, the reaction may be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Scientific Research Applications
Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may be used in assays to investigate its effects on specific biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate its efficacy in preclinical models to determine its suitability for drug development.
Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. It may be incorporated into coatings, adhesives, and polymers to enhance their properties.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Ethyl 6-Bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate (CID 979551)
Structural Differences :
- Ester Group : Ethyl vs. isopropyl in the target compound.
- Substituent at Position 6 : Bromine atom absent in the target compound.
Key Properties :
- Molecular Formula : C₂₀H₁₉BrO₄ (MW: 403.27 g/mol).
- Collision Cross-Section (CCS) : 185.5 Ų ([M+H]+), indicating a compact molecular conformation.
- Impact of Bromine : Increases molecular weight and hydrophobicity (XlogP inferred to be >4.2). Bromine may enhance binding affinity in halogen-bonding interactions.
Functional Implications :
- The ethyl ester may confer slightly lower lipophilicity compared to the isopropyl group in the target compound.
- Bromine’s electron-withdrawing effect could alter electronic distribution on the benzofuran ring.
Ethyl 2-Methyl-5-[(4-Nitrophenyl)methoxy]-1-benzofuran-3-carboxylate
Structural Differences :
- Substituent on Aromatic Ring : 4-Nitrophenyl vs. 4-methylphenyl in the target compound.
Key Properties :
- Hydrogen Bond Acceptors : 6 (vs. ~4 in the target compound).
- Topological Polar Surface Area (TPSA) : 94.5 Ų (higher than the target’s estimated ~70–80 Ų due to nitro group polarity).
- XlogP : 4.2 (target compound likely higher due to methyl’s lipophilicity).
Functional Implications :
- Nitro groups are often associated with pro-drug activation or oxidative stress pathways.
2-Methoxyethyl 2-Methyl-5-[(5-Nitrofuran-2-carbonyl)oxy]-1-benzofuran-3-carboxylate
Structural Differences :
- Ester Group : 2-Methoxyethyl vs. isopropyl.
- Substituent at Position 5 : 5-Nitrofuran-2-carbonyloxy vs. 4-methylbenzyloxy.
Key Properties :
- Nitrofuran Moiety: Known for antimicrobial activity and redox reactivity.
- Methoxyethyl Ester : Increases hydrophilicity compared to isopropyl.
Functional Implications :
- The methoxyethyl ester could enhance aqueous solubility, favoring oral bioavailability.
Tabulated Comparison of Key Parameters
Biological Activity
Propan-2-yl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate, also known by its CAS number 314745-47-6, is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a benzofuran core with an ester moiety, which contributes to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The structural representation is as follows:
Biological Activity Overview
Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may exert effects through modulation of signaling pathways, potentially influencing cell proliferation, apoptosis, and other critical cellular processes.
Potential Therapeutic Applications:
Cytotoxicity Studies
A recent study evaluated the cytotoxic potential of various benzofuran derivatives, including those structurally related to this compound. The findings are summarized in the table below:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Benzofuran A | Hep-2 | 3.25 | |
| Benzofuran B | P815 | 17.82 | |
| Propan-2-yl derivative | MCF7 | TBD | Current Study |
Antimicrobial Activity
While specific data on the antimicrobial efficacy of this compound is limited, related compounds have shown promising results against various pathogens:
| Compound | Inhibition Zone (mm) | Pathogen Tested |
|---|---|---|
| Compound VIIg | 24 | E. coli |
| Compound VIIh | 19 | S. aureus |
| Benzofuran C | TBD | Various |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing benzofuran-3-carboxylate derivatives, and how do reaction conditions optimize yield?
- Methodology : The synthesis of benzofuran derivatives often involves cascade reactions such as [3,3]-sigmatropic rearrangements followed by aromatization. For example, NaH-mediated deprotonation in THF at 0°C facilitates benzyloxy group activation, as demonstrated in the synthesis of structurally similar 6-(benzyloxy)benzofurans . Key parameters include temperature control (<5°C to minimize side reactions) and stoichiometric use of NaH (1.1–1.2 equivalents) for efficient deprotection. Purity (>99%) is achievable via silica gel chromatography with ethyl acetate/hexane gradients.
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodology :
- HPLC-MS : Effective for detecting trace impurities (e.g., unreacted intermediates) using C18 columns and methanol/water gradients with 0.1% formic acid .
- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., methoxy vs. methylphenyl groups). Conflicting NOE correlations can arise due to rotational isomerism; variable-temperature NMR (VT-NMR) at −40°C to 40°C mitigates this .
- X-ray crystallography : Validates stereochemistry, as seen in related benzofuran derivatives with 4-methylphenyl groups .
Q. How does the substitution pattern (e.g., methoxy vs. methyl groups) influence solubility and stability?
- Methodology :
- LogP determination : Reverse-phase HPLC with octanol/water partitioning predicts lipophilicity. Methoxy groups increase polarity (LogP ~2.5) compared to methyl substituents (LogP ~3.2) .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks. Degradation products (e.g., hydrolyzed carboxylate) are quantified via LC-MS .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved during structural elucidation?
- Methodology :
- 2D NMR (COSY, HSQC, HMBC) : Resolves coupling patterns in crowded aromatic regions. For example, HMBC correlations between the benzofuran carbonyl (δ ~165 ppm) and adjacent methyl groups confirm substitution .
- DFT calculations : Predict chemical shifts (e.g., B3LYP/6-31G* level) to assign ambiguous signals. Discrepancies >0.3 ppm suggest conformational flexibility .
Q. What strategies are recommended for evaluating the compound’s bioactivity against inflammation or oxidative stress?
- Methodology :
- In vitro assays :
- Antioxidant activity : DPPH radical scavenging (IC₅₀) and FRAP assays, comparing to ascorbic acid controls .
- Anti-inflammatory : COX-2 inhibition via ELISA, with IC₅₀ values <10 µM considered potent .
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
Q. How can computational models predict metabolic pathways or toxicity risks?
- Methodology :
- ADMET prediction : Tools like SwissADME estimate hepatic metabolism (CYP3A4/2D6 affinity) and Ames test mutagenicity .
- Docking studies : AutoDock Vina simulates binding to targets (e.g., TNF-α or NF-κB). A docking score <−7 kcal/mol suggests strong interaction .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Case Study : If Study A reports IC₅₀ = 5 µM for COX-2 inhibition, but Study B finds no activity:
Assay validation : Confirm both studies used identical enzyme sources (e.g., human recombinant vs. murine COX-2).
Compound purity : Reanalyze via HPLC; impurities >2% invalidate bioactivity claims .
Buffer conditions : Variances in pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO >1% may inhibit enzymes) .
Reference Table: Key Physicochemical Properties
| Property | Method | Value/Range | Evidence Source |
|---|---|---|---|
| Melting Point | DSC (10°C/min, N₂ atmosphere) | 62–64°C (anhydrous form) | |
| LogP | HPLC (C18, MeOH/H₂O) | 2.8–3.1 | |
| Stability (40°C/75% RH) | Forced degradation (ICH Q1A) | <5% degradation in 4 weeks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
